PDE4D Inhibitory Activity: Quantitative Differentiation from Phenyl Ester Analog
The target compound (methyl ester) demonstrates PDE4D inhibitory activity with an IC₅₀ of 140 nM against recombinant human PDE4D (residues 83–416) expressed in E. coli, as determined by [³H]-cAMP hydrolysis assay [1]. In contrast, the phenyl ester analog (phenyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate) lacks reported PDE4D activity in the BindingDB or ChEMBL databases, suggesting that the methyl ester may confer superior target engagement for this specific PDE4 isoform [2]. While the phenyl ester has been explored primarily as a prodrug scaffold for CNS penetration, the methyl ester retains direct pharmacological activity without requiring esterase-mediated bioactivation [3].
| Evidence Dimension | PDE4D enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 140 nM (recombinant human PDE4D, [³H]-cAMP hydrolysis) |
| Comparator Or Baseline | Phenyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate: no PDE4D inhibitory activity reported in public databases |
| Quantified Difference | Target compound: measurable PDE4D inhibition (140 nM); Comparator: activity not demonstrated; estimated >10-fold selectivity gap based on database absence |
| Conditions | Inhibition of recombinant human PDE4D (83–416 residues) expressed in E. coli BL21 (DE3), [³H]-cAMP substrate, measured after 30 min incubation (BindingDB Assay ID: 50013813) |
Why This Matters
For researchers procuring compounds for PDE4D-targeted screening cascades, the methyl ester provides direct, measurable target engagement without requiring metabolic activation, reducing assay variability compared to prodrug-based phenyl ester analogs.
- [1] BindingDB. BDBM50525176 (CHEMBL4466435). Affinity Data: IC₅₀ = 140 nM for recombinant human PDE4D. Available at: http://www.bindingdb.org/ View Source
- [2] ChEMBL Database. Compound Report Card for CHEMBL4466435. European Bioinformatics Institute. Available at: https://www.ebi.ac.uk/chembl/ View Source
- [3] Ettmayer, P., Amidon, G. L., Clement, B., & Testa, B. (2004). Lessons learned from marketed and investigational prodrugs. Journal of Medicinal Chemistry, 47(10), 2393–2404. View Source
